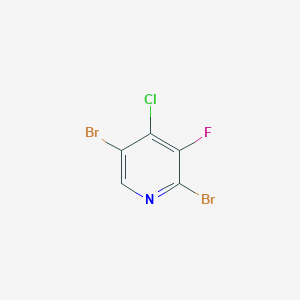

2,5-Dibromo-4-chloro-3-fluoropyridine

説明

Significance of Polyhalogenated Pyridine (B92270) Scaffolds in Advanced Organic Synthesis

Polyhalogenated pyridine scaffolds are highly valued building blocks in modern organic synthesis due to the diverse reactivity of the carbon-halogen bonds. acs.org These compounds are crucial precursors for creating complex, highly substituted pyridine derivatives that are often inaccessible through other synthetic routes. The presence of multiple halogens allows for selective and sequential functionalization, enabling the precise installation of various substituents around the pyridine core. acs.org

This capability is particularly significant in medicinal chemistry, where the pyridine motif is a common feature in a vast number of FDA-approved drugs. researchgate.net The ability to systematically modify a lead compound by replacing halogens with other functional groups is a cornerstone of structure-activity relationship (SAR) studies, aiding in the optimization of drug candidates' potency, selectivity, and pharmacokinetic properties. Halogenated 2-aminopyridine (B139424) analogues, for instance, are valuable starting materials for natural products and other biologically active molecules. acs.orgnih.gov The strategic placement of halogens can also influence the molecule's conformation and electronic properties, which can be critical for its interaction with biological targets. researchgate.net

Historical Context and Evolution of Pyridine Functionalization Strategies

The functionalization of pyridine has evolved significantly over the decades. Early methods often relied on classical electrophilic aromatic substitution, which is challenging for the electron-deficient pyridine ring and typically requires harsh reaction conditions, often resulting in poor regioselectivity. Other traditional approaches include nucleophilic aromatic substitution (SNAr) on halopyridines, which is generally more facile, especially at the 2- and 4-positions that are activated by the ring nitrogen.

The advent of transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira reactions, revolutionized pyridine chemistry. nih.govsoton.ac.uk These methods provided powerful tools for forming carbon-carbon and carbon-heteroatom bonds under relatively mild conditions. Sequential cross-coupling reactions on polyhalogenated pyridines became a key strategy for the divergent synthesis of polysubstituted heterocycles. acs.org This approach allows for the introduction of different aryl, alkyl, or alkynyl groups at specific positions by exploiting the differential reactivity of various carbon-halogen bonds (e.g., C-I > C-Br > C-Cl). acs.org

More recently, the focus has shifted towards direct C-H functionalization, which offers a more atom-economical approach by avoiding the pre-installation of halogen atoms. However, controlling regioselectivity in C-H functionalization remains a significant challenge, ensuring that polyhalogenated pyridines continue to be indispensable intermediates for syntheses requiring unambiguous control over substituent placement.

Unique Reactivity Profile of Pyridines Bearing Multiple Halogen Substituents

The reactivity of polyhalogenated pyridines is governed by a combination of electronic and steric factors, as well as the specific reaction conditions employed. The electron-withdrawing nature of the pyridine nitrogen atom makes the ring electron-deficient, particularly at the C2, C4, and C6 positions, rendering them susceptible to nucleophilic attack. Halogen atoms further influence the ring's electronics through their inductive and resonance effects.

In palladium-catalyzed cross-coupling reactions, the oxidative addition of the palladium catalyst to a carbon-halogen bond is generally the selectivity-determining step. acs.org The regioselectivity of this step is influenced by several factors, which are summarized in the table below.

| Factor | Influence on Regioselectivity | Example |

|---|---|---|

| Bond Dissociation Energy (BDE) | The catalyst preferentially reacts with the weaker C-X bond. The general reactivity trend is C-I > C-Br > C-Cl > C-F. acs.org | In a bromo-chloro-pyridine, the C-Br bond will typically react before the C-Cl bond. |

| Position on the Ring | Oxidative addition is generally favored at positions alpha (C2/C6) and gamma (C4) to the nitrogen due to electronic activation. C-X bonds at the 2-position often have the lowest BDE. nih.gov | In 2,5-dichloropyridine (B42133), cross-coupling reactions conventionally occur at the C2 position. nsf.gov |

| Ligand Sterics | Bulky ligands on the metal catalyst can alter the innate substrate reactivity, sometimes favoring reaction at a less electronically favored but more sterically accessible position. nih.gov | A very sterically hindered N-heterocyclic carbene ligand can promote cross-coupling at C4 of 2,4-dichloropyridines, reversing the usual C2 selectivity. nsf.gov |

| Electronic Effects of Other Substituents | Electron-withdrawing groups can enhance the electrophilicity of a carbon center, making the attached C-X bond more susceptible to oxidative addition. | A nitro group at C3 of a 2,6-dichloropyridine (B45657) can influence the selectivity of a coupling reaction. nih.gov |

This predictable, yet tunable, reactivity allows chemists to design synthetic routes that selectively functionalize one position while leaving other halogens intact for subsequent transformations.

Overview of Research Perspectives on Halogenated Pyridines, with a Focus on 2,5-Dibromo-4-chloro-3-fluoropyridine

The compound This compound represents a highly functionalized and synthetically intriguing member of the polyhalogenated pyridine family. Its structure contains four different halogen atoms, each offering a potential site for chemical modification. While specific research dedicated exclusively to this molecule is not widely documented, its chemical behavior and potential applications can be inferred from the well-established principles of polyhalogenated pyridine chemistry.

| Properties of this compound | |

|---|---|

| CAS Number | 1033203-47-2 biosynth.com |

| Molecular Formula | C₅HBr₂ClFN biosynth.com |

| Molecular Weight | 271.3 g/mol biosynth.com |

| Structure | A pyridine ring substituted with bromine at C2 and C5, chlorine at C4, and fluorine at C3. |

The research perspective on this molecule centers on its potential as a versatile building block for the synthesis of pentasubstituted pyridines through sequential, site-selective cross-coupling reactions. The distinct electronic nature and bond strengths of the four C-X bonds would likely allow for a high degree of regiochemical control.

Based on the principles outlined in section 1.3, a predicted reactivity order for palladium-catalyzed cross-coupling would be:

C2-Br: The C-Br bonds are weaker than C-Cl and C-F bonds. The C2 position is highly activated by the adjacent nitrogen atom and typically has the lowest bond dissociation energy, making it the most probable site for initial oxidative addition.

C5-Br: The second C-Br bond would be the next most likely site for reaction.

C4-Cl: Following the reaction of both bromine atoms, the C-Cl bond at the activated C4 position would likely react.

C3-F: The C-F bond is the strongest and generally unreactive in palladium-catalyzed cross-coupling reactions, often remaining as a stable substituent in the final product.

This predictable hierarchy of reactivity makes this compound a potentially valuable intermediate for creating libraries of complex molecules for drug discovery and materials science. The fluorine atom at the C3 position is of particular interest, as fluorine substitution is a common strategy in medicinal chemistry to enhance metabolic stability and binding affinity. researchgate.net Future research could focus on exploiting this complex halogenation pattern to access novel, highly functionalized pyridine scaffolds.

Structure

2D Structure

3D Structure

特性

分子式 |

C5HBr2ClFN |

|---|---|

分子量 |

289.33 g/mol |

IUPAC名 |

2,5-dibromo-4-chloro-3-fluoropyridine |

InChI |

InChI=1S/C5HBr2ClFN/c6-2-1-10-5(7)4(9)3(2)8/h1H |

InChIキー |

FWNJQXHWJREXJF-UHFFFAOYSA-N |

正規SMILES |

C1=C(C(=C(C(=N1)Br)F)Cl)Br |

製品の起源 |

United States |

Synthetic Methodologies for 2,5 Dibromo 4 Chloro 3 Fluoropyridine and Analogous Polyhalogenated Pyridines

De Novo Synthesis Approaches to Polysubstituted Pyridine (B92270) Rings

De novo strategies build the pyridine ring from acyclic precursors, allowing for the controlled placement of various substituents. These methods are particularly valuable for creating complex substitution patterns that are difficult to achieve through direct functionalization.

Modified Bohlmann-Rahtz Reactions for Pyridine Core Construction

The Bohlmann-Rahtz pyridine synthesis is a classic method for preparing substituted pyridines. The process involves the condensation of an enamine with an ethynylketone to form an aminodiene intermediate, which then undergoes a heat-induced cyclodehydration to yield a 2,3,6-trisubstituted pyridine.

Traditional limitations of this method, such as the need for high temperatures for the cyclodehydration step and the potential difficulty in purifying the intermediate, have spurred the development of several modifications. Modern variations aim to make the process more efficient and versatile. For instance, acid catalysis has been shown to facilitate the reaction under milder conditions. One significant improvement involves conducting the reaction as a one-pot synthesis, where an enolizable ketone, an alkynone, and ammonia (B1221849) condense under acidic conditions, avoiding the need to pre-form and isolate the enamine.

Recent advancements have further refined this methodology. Key modifications include:

Lower Reaction Temperatures: The use of acetic acid or an ion-exchange resin like Amberlyst-15 allows the entire sequence to proceed at a much lower temperature (e.g., 50°C) in a single step.

Broader Substrate Scope: These milder conditions expand the range of compatible functional groups and substrates.

Application to Cyclic Ketones: The addition of ammonium (B1175870) fluoride (B91410) has been found to enable the efficient synthesis of cycloalkane-fused pyridines from various cyclic ketones under mild conditions, a transformation that was previously challenging.

These modifications enhance the utility of the Bohlmann-Rahtz synthesis for creating a diverse library of polysubstituted pyridines.

Multicomponent Cyclocondensation Protocols for Pyridine Derivative Formation

Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single synthetic operation to form a product that incorporates substantial portions of all starting materials. These reactions are prized for their atom economy, procedural simplicity, and ability to rapidly generate molecular complexity, making them ideal for synthesizing libraries of compounds like polyfunctionalized pyridines.

Various MCRs have been developed for pyridine synthesis, often based on the Hantzsch dihydropyridine (B1217469) synthesis or related condensation pathways. These protocols typically involve the condensation of aldehydes, a β-ketoester, and an ammonia source to form a dihydropyridine intermediate, which is subsequently oxidized to the aromatic pyridine. Other approaches, like the Guareschi-Thorpe and Bohlmann-Rahtz reactions, can yield the pyridine ring directly through elimination of small molecules like water.

The power of MCRs lies in their modularity, allowing for diverse substitution patterns by simply varying the starting components. For example, a three-component reaction involving 3-cyanoacetylindoles, ammonium acetate (B1210297), and a 1,3-diarylpropenone can produce highly substituted pyridine derivatives efficiently. Nanocatalysts have also been employed to enhance the efficiency and green credentials of these reactions over the last decade.

| Reaction Type | Key Reactants | Advantage |

| Hantzsch-type | Aldehyde, β-dicarbonyl compound, Ammonia source | Widely used, builds dihydropyridine intermediate |

| Guareschi-Thorpe | β-ketoester, cyanoacetamide, ammonia | Direct formation of pyridone derivatives |

| Kröhnke Synthesis | α-pyridinium methyl ketone, α,β-unsaturated carbonyl, ammonia source | Generates highly functionalized, often poly-aryl, pyridines |

Cascade Reactions for Substituted Pyridine Synthesis

Cascade reactions, also known as domino reactions, involve a sequence of intramolecular transformations where the product of one step becomes the substrate for the next. This approach minimizes purification steps, reduces waste, and can lead to the rapid assembly of complex molecules from simple precursors.

One notable example involves a copper-catalyzed cascade reaction for preparing highly substituted pyridines. This method comprises three key steps:

A copper-catalyzed cross-coupling of an alkenylboronic acid with an α,β-unsaturated ketoxime O-pentafluorobenzoate to form a 3-azatriene intermediate.

Electrocyclization of the 3-azatriene.

Spontaneous air oxidation to yield the final aromatic pyridine product.

This process is highly modular and tolerates a wide range of functional groups, providing access to pyridines with diverse substitution patterns in moderate to excellent yields. Another strategy utilizes the cascade annulation of isopropene derivatives with an ammonium source (like NH₄I) and a carbon source (like formaldehyde) to construct the pyridine ring through the formation of multiple C-N and C-C bonds in a single operation.

Synthesis of Pyridines from Precursors Bearing Olefinic and Carbonyl Functionalities

The construction of the pyridine ring can be achieved by forming a key 1,5-dicarbonyl intermediate, which then undergoes cyclization with an ammonia source. A powerful method to access these dicarbonyl precursors is through olefin cross-metathesis.

This strategy involves the cross-metathesis of a homoallylic alcohol derivative with an α,β-unsaturated ketone (enone). The resulting product, an α,β-unsaturated 1,5-dicarbonyl compound, is then treated with ammonia or ammonium acetate to trigger condensation and cyclization, forming the pyridine ring. This approach offers high regiocontrol and allows for significant variation in the substitution pattern by changing the olefin and enone coupling partners.

Table of Olefin Metathesis Approach to Pyridines

| Step | Description | Reactants | Intermediate/Product |

|---|---|---|---|

| 1 | Oxidation & Olefin Cross-Metathesis | Homoallylic alcohol, α,β-enone | α,β-Unsaturated 1,5-dicarbonyl |

| 2 | Cyclocondensation | 1,5-Dicarbonyl intermediate, Ammonia source (e.g., NH₄OAc) | Substituted Pyridine |

Targeted Halogenation Strategies on Pyridine Scaffolds

For molecules like 2,5-Dibromo-4-chloro-3-fluoropyridine, the precise introduction of halogen atoms onto a pre-formed pyridine ring is a critical alternative to de novo synthesis. This requires highly regioselective halogenation methods.

Regioselective C-H Halogenation via Designed Phosphine (B1218219) Reagents

Direct halogenation of pyridines is often challenging due to the electron-deficient nature of the ring, which deactivates it towards standard electrophilic aromatic substitution. To overcome this, a novel two-step strategy has been developed that relies on the use of specially designed phosphine reagents.

The process involves two main stages:

Phosphonium (B103445) Salt Formation: A custom-designed heterocyclic phosphine reagent is installed at a specific position on the pyridine ring (typically the 4-position) to form a phosphonium salt. This step activates the pyridine ring for subsequent nucleophilic attack.

Nucleophilic Displacement: The phosphonium group, acting as an excellent leaving group, is then displaced by a halide nucleophile (e.g., from LiCl, LiBr).

This method allows for the selective halogenation of a wide variety of unactivated pyridines and is even applicable to the late-stage functionalization of complex molecules. Computational studies suggest the reaction proceeds via an SNAr pathway, where the elimination of the phosphine is the rate-determining step. The design of the phosphine reagent is crucial, as its electronic properties influence the reactivity of the phosphonium salt intermediate.

Mechanistic Pathways of Halogenation (e.g., SNAr Pathway)

The nucleophilic aromatic substitution (SNAr) pathway is a key mechanism in the halogenation of pyridines, particularly for introducing halides at positions activated by the ring nitrogen. This mechanism involves the addition of a nucleophile to the electron-deficient pyridine ring, forming a negatively charged intermediate known as a Meisenheimer complex. The stability of this intermediate is crucial, and the ring nitrogen helps to delocalize the negative charge, facilitating the reaction. The subsequent elimination of a leaving group, such as a halide ion, results in the substituted pyridine.

Computational studies have indicated that carbon-halogen bond formation can occur via a stepwise SNAr pathway. In some cases, N-activation of the pyridyl group is required to enhance its electrophilicity and facilitate the nucleophilic attack. For instance, the formation of pyridinylphosphonium salts allows for the displacement of the phosphine group by a halide nucleophile. In these reactions, the elimination of the phosphine is often the rate-determining step.

Influence of Steric and Electronic Factors on Positional Selectivity in Pyridine Halogenation

The positional selectivity of halogenation on the pyridine ring is significantly influenced by both steric and electronic factors. The inherent electronic properties of the pyridine ring direct electrophilic substitutions to the 3- and 5-positions, while nucleophilic substitutions are favored at the 2-, 4-, and 6-positions.

Steric hindrance plays a critical role in determining the regioselectivity of halogenation. For example, in the halogenation of pyridines via phosphonium salts, steric interactions between the departing phosphine group and substituents on the pyridine ring can affect the rate and outcome of the reaction. These steric clashes are most pronounced during the cleavage of the carbon-phosphine bond and can explain the differences in reactivity observed between 2- and 3-substituted pyridines. The presence of bulky substituents near a potential reaction site can hinder the approach of the halogenating agent, directing the substitution to a less sterically crowded position.

Electron-donating groups on the pyridine ring can activate it towards electrophilic substitution, while electron-withdrawing groups deactivate the ring but can facilitate nucleophilic substitution at specific positions. The ability to tune the electronic properties of the pyridine ring through the introduction of various substituents is a key strategy for controlling the regioselectivity of halogenation.

Halogenation through Zincke Imine Intermediates

A novel and effective strategy for the 3-selective halogenation of pyridines involves the use of Zincke imine intermediates. This method circumvents the challenges associated with the direct electrophilic halogenation of the electron-deficient pyridine ring. The process involves a ring-opening, halogenation, and ring-closing sequence.

Initially, the pyridine ring is activated and opened to form an acyclic azatriene intermediate, known as a Zincke imine. This transformation temporarily converts the electron-deficient pyridine into a series of polarized alkenes that are more susceptible to electrophilic attack. These Zincke imine intermediates then undergo highly regioselective halogenation under mild conditions using N-halosuccinimides.

Experimental and computational studies have shown that the nature of the halogen electrophile can influence the selectivity-determining step of the reaction. For chlorination and bromination, the irreversible carbon-halogen bond formation is the rate-determining step, whereas for iodination, the bond formation is reversible, and the subsequent deprotonation step dictates the regioselectivity. This methodology has been successfully applied to a diverse range of pyridines, including the late-stage halogenation of complex pharmaceutical compounds.

Selective Fluorination Techniques for Pyridine Derivatives

The introduction of fluorine into pyridine rings is of significant interest in medicinal chemistry, as it can profoundly alter the biological properties of a molecule. However, selective fluorination presents unique challenges.

One notable method for the direct C-H fluorination of pyridines utilizes silver(II) fluoride (AgF2). This reagent allows for the site-selective conversion of a C-H bond adjacent to the nitrogen atom to a C-F bond. The reactions are often conducted at or near ambient temperature and exhibit high tolerance for various functional groups. The resulting fluoropyridines can then serve as electrophiles for subsequent SNAr reactions, enabling further molecular diversification.

Another approach for selective fluorination involves the use of Zincke imine intermediates, similar to the strategy for other halogens. This method allows for the meta-selective fluorination of pyridine derivatives. By carefully choosing the fluorinating agent and reaction conditions, it is possible to achieve selective fluorination at the C3 or C5 position. For example, Selectfluor has been used for the fluorination of 2-substituted Zincke imines, while N-fluorobenzenesulfonimide (NFSI) has been employed for 3-substituted systems.

The regioselectivity of fluorination can also be influenced by the substituents already present on the pyridine ring. For instance, in 2-aminopyridines and pyridin-2(1H)-ones, the amino or hydroxyl group at the C2 position activates the ring, and the pattern of other substituents strongly directs the position of fluorination.

Bromination and Chlorination Protocols for Pyridine Systems

Traditional methods for the bromination and chlorination of pyridine often require harsh conditions, such as the use of elemental halogens with strong Brønsted or Lewis acids at elevated temperatures. These electrophilic aromatic substitution reactions are generally 3-selective but can lead to mixtures of regioisomers.

More contemporary and selective methods have been developed. For instance, pyridine N-oxides can be used as precursors for 2-selective halogenation. Reagents like phosphorus oxychloride (POCl3) or oxalyl chloride can be used to introduce a chlorine atom at the 2-position of a pyridine N-oxide.

The use of designed phosphine reagents provides a strategy for the 4-selective halogenation of pyridines. In this two-step process, a heterocyclic phosphine is first installed at the 4-position to form a phosphonium salt, which is then displaced by a halide nucleophile (LiCl for chlorination or LiBr for bromination).

As previously mentioned, the Zincke imine strategy is also highly effective for the 3-selective bromination and chlorination of pyridines under mild conditions. This approach offers excellent regioselectivity and functional group tolerance.

Interactive Data Table: Comparison of Halogenation Methods for Pyridine

| Methodology | Position Selectivity | Key Reagents/Intermediates | Reaction Conditions | Reference |

|---|---|---|---|---|

| S~N~Ar Pathway | 2-, 4-, 6- | Halide nucleophiles, activated pyridines | Varies, often requires activation | |

| Zincke Imine Intermediates | 3- | N-halosuccinimides, Zincke imines | Mild | |

| Selective Fluorination (AgF~2~) | 2- | Silver(II) fluoride | Ambient temperature | |

| Pyridine N-Oxide Halogenation | 2- | POCl~3~, oxalyl chloride | Varies | |

| Designed Phosphine Reagents | 4- | Heterocyclic phosphines, halide nucleophiles | Elevated temperatures |

Synthesis of this compound and Structurally Related Halogenated Pyridines

The synthesis of highly substituted polyhalogenated pyridines like this compound requires a multi-step approach, carefully orchestrating the introduction of each halogen at the desired position.

Amination and Subsequent Diazotization-Halogenation Sequences

A powerful strategy for introducing halogens onto a pyridine ring involves the use of an amino group as a directing group and a precursor for diazotization-halogenation reactions, commonly known as the Sandmeyer reaction.

The synthesis often begins with a polyhalogenated pyridine that can undergo selective amination. For example, a dihalopyridine can be selectively aminated at one of the halogenated positions. The resulting aminopyridine can then be subjected to a diazotization reaction, where the amino group is converted into a diazonium salt using a reagent like sodium nitrite (B80452) in the presence of a strong acid.

This diazonium salt is a versatile intermediate that can be readily converted to a variety of functional groups, including halogens. For instance, treatment of the diazonium salt with copper(I) chloride or copper(I) bromide will introduce a chlorine or bromine atom, respectively, at the position of the original amino group. For the introduction of fluorine, the Balz-Schiemann reaction is often employed, where the diazonium salt is converted to a tetrafluoroborate (B81430) salt, which upon heating, eliminates nitrogen and boron trifluoride to yield the fluorinated pyridine.

This sequence of amination followed by diazotization-halogenation allows for the precise placement of different halogen atoms on the pyridine ring, which is essential for the synthesis of complex molecules like this compound.

Regiospecific Halogen-Metal Exchange Reactions

Regiospecific halogen-metal exchange is a fundamental and widely utilized transformation in organometallic chemistry for the synthesis of functionalized aromatic and heteroaromatic compounds. wikipedia.org This methodology is particularly crucial for the derivatization of polyhalogenated pyridines, where the differential reactivity of the halogen atoms can be exploited to achieve selective substitution. znaturforsch.comznaturforsch.com The reaction involves the replacement of a halogen atom (typically bromine or iodine) with a metal, most commonly lithium or magnesium, to generate a reactive organometallic intermediate that can then be quenched with a variety of electrophiles. wikipedia.orgnih.gov

The regioselectivity of the exchange is governed by several factors, including the nature of the halogen, the stability of the resulting organometallic species, and the reaction conditions. The general reactivity trend for halogen exchange is I > Br > Cl > F, meaning an iodine atom will be exchanged preferentially over a bromine atom, and so on. wikipedia.org For molecules like this compound, the exchange will occur at one of the bromo-substituted positions.

The choice of the organometallic reagent is critical for controlling the reaction's outcome. Alkyllithium reagents, such as n-butyllithium (n-BuLi) or t-butyllithium (t-BuLi), are commonly used and often require cryogenic temperatures (-78 °C to -100 °C) to prevent side reactions. znaturforsch.comtcnj.edu Grignard reagents, like isopropylmagnesium chloride (i-PrMgCl), often complexed with lithium chloride (LiCl), offer a milder alternative with greater functional group tolerance. znaturforsch.comnih.gov

Research into the functionalization of analogous polyhalogenated pyridines provides insight into the expected regioselectivity. For instance, in dihalopyridines, the position of the metalation can be directed by the electronic effects of the substituents and the inherent acidity of the ring protons. znaturforsch.comresearchgate.net In the case of 2,5-dibromopyridine, selective halogen-lithium exchange can be achieved to functionalize the ring. acs.org Similarly, studies on 2,5-dibromo-4-methoxypyridine (B2608117) demonstrated that metal-halogen exchange with n-BuLi occurs selectively at the 5-position due to the influence of the adjacent methoxy (B1213986) group, followed by quenching with an electrophile. researchgate.net

For this compound, the exchange is expected to occur at either the C-2 or C-5 position. The electronic environment created by the fluorine at C-3 and the chlorine at C-4 will influence the relative reactivity of the two bromine atoms, potentially allowing for selective functionalization at one position over the other under carefully controlled conditions. The resulting lithiated or magnesiated pyridine is a versatile intermediate for creating a diverse range of derivatives through reactions with electrophiles such as aldehydes, ketones, esters, or carbon dioxide.

The following table summarizes findings from various studies on halogen-metal exchange reactions in substituted pyridines, illustrating the principles of regioselectivity.

| Substrate | Reagent | Conditions | Major Product Position of Functionalization | Reference(s) |

| 3,5-Dibromopyridine | TMPMgCl·LiCl | -25 °C, 0.5 h | C-2 (via deprotonation) | znaturforsch.com |

| 2,6-Dichloropyridine (B45657) | TMPMgCl·LiCl | -15 °C, 1.5 h | C-4 (via deprotonation) | znaturforsch.com |

| 3-Bromopyridine | LDA | -95 °C | C-4 (via deprotonation) | znaturforsch.com |

| 2,4-Dibromoquinolines | n-BuLi | Low Temp. | C-4 | researchgate.net |

| 2,5-Dibromo-4-methoxypyridine | n-BuLi | -78 °C, 1 h | C-5 | researchgate.net |

This synthetic approach highlights the utility of regiospecific halogen-metal exchange as a cornerstone methodology for the precise and controlled synthesis of complex, polysubstituted pyridines, including derivatives of this compound.

Derivatization and Advanced Functionalization of 2,5 Dibromo 4 Chloro 3 Fluoropyridine

Strategies for Orthogonal Functionalization at Distinct Halogen Positions

The differential reactivity of the C-Br, C-Cl, and C-F bonds in 2,5-Dibromo-4-chloro-3-fluoropyridine is the cornerstone of its utility as a synthetic building block. This inherent difference in reactivity allows for orthogonal functionalization, where one halogen position can be selectively reacted while the others remain intact for subsequent transformations.

The order of reactivity for nucleophilic aromatic substitution (SNAr) on halogenated pyridines is generally influenced by the position of the halogen relative to the nitrogen atom and the nature of the halogen itself. Typically, halogens at the 2- and 4-positions are more susceptible to nucleophilic attack due to the stabilizing effect of the nitrogen atom on the Meisenheimer intermediate. Among the halogens, the C-F bond is often the most reactive towards SNAr, followed by C-Cl and then C-Br, although this order can be influenced by the reaction conditions and the nucleophile.

In contrast, palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings, exhibit a different selectivity. The reactivity of the carbon-halogen bond in these reactions generally follows the order C-I > C-Br > C-Cl. This opposing reactivity profile between SNAr and cross-coupling reactions provides a powerful tool for the selective functionalization of this compound. For instance, a Suzuki coupling could be employed to selectively functionalize one of the bromo positions, leaving the chloro and fluoro groups untouched for later SNAr reactions.

Table 1: Predicted Reactivity of Halogen Positions in this compound

| Position | Halogen | Predicted Reactivity in SNAr | Predicted Reactivity in Cross-Coupling |

| 2 | Bromo | Moderate | High |

| 3 | Fluoro | High | Low |

| 4 | Chloro | High | Low |

| 5 | Bromo | Low | High |

Sequential Reaction Pathways for the Assembly of Highly Functionalized Pyridine (B92270) Derivatives

The ability to perform selective reactions at different halogen sites enables the development of sequential reaction pathways for the synthesis of highly functionalized pyridine derivatives. A typical strategy might involve an initial palladium-catalyzed cross-coupling reaction at one of the bromine atoms, followed by a nucleophilic aromatic substitution at the more reactive chloro or fluoro positions.

For example, a synthetic route could commence with a Suzuki coupling to introduce an aryl or alkyl group at the 2-position. The resulting 2-substituted-5-bromo-4-chloro-3-fluoropyridine could then be subjected to a nucleophilic substitution. Depending on the nucleophile and reaction conditions, either the 4-chloro or the 3-fluoro position could be targeted. Finally, the remaining bromine at the 5-position could be functionalized through another cross-coupling reaction or a lithiation-trapping sequence. This stepwise approach allows for the precise installation of different substituents around the pyridine core, leading to the creation of complex molecules with tailored properties.

Chemo- and Regioselective Transformations for Diverse Substituent Introduction

The successful synthesis of complex pyridine derivatives from this compound hinges on the ability to achieve high chemo- and regioselectivity in each transformation step.

Chemoselectivity refers to the preferential reaction of one functional group in the presence of others. In the context of this molecule, it means selectively reacting one type of carbon-halogen bond (e.g., C-Br) while leaving the others (C-Cl, C-F) intact. This is often achieved by carefully choosing the reaction type and conditions. For instance, the use of a palladium catalyst with specific ligands can promote the selective coupling at a C-Br bond over a C-Cl bond.

Regioselectivity , on the other hand, deals with the preferential reaction at one of several possible positions. With two bromine atoms at the 2- and 5-positions, achieving regioselective functionalization at one of these sites is a key challenge. The electronic and steric environment of each bromine atom is different, which can be exploited to control the regioselectivity. The bromine at the 2-position is ortho to the nitrogen, making it more electron-deficient and potentially more reactive in certain cross-coupling reactions. Conversely, steric hindrance from a substituent introduced at the 3-position could direct a subsequent reaction to the less hindered 5-position.

The choice of nucleophile is also critical for controlling selectivity in SNAr reactions. Hard nucleophiles may favor reaction at one position, while softer nucleophiles may prefer another. Temperature, solvent, and the presence of additives can also be fine-tuned to optimize the chemo- and regioselectivity of these transformations, enabling the introduction of a wide variety of substituents, including amino, alkoxy, aryl, and alkyl groups.

Computational and Theoretical Investigations of Halogenated Pyridines

Density Functional Theory (DFT) Studies on Reactivity and Selectivity in Polyhalogenated Pyridine (B92270) Systems

Density Functional Theory (DFT) has become an indispensable method for investigating the electronic structure and reactivity of halogenated heterocycles. nih.govdiva-portal.org These studies provide quantitative insights into reaction energetics and pathways, helping to explain and predict the chemical behavior of complex molecules such as 2,5-Dibromo-4-chloro-3-fluoropyridine.

Palladium-catalyzed cross-coupling reactions are fundamental for creating C-C and C-heteroatom bonds, and the oxidative addition of the halide to the palladium(0) complex is often the rate- and selectivity-determining step. nih.govchemrxiv.orgcsbsju.edu DFT calculations are used to model the transition states and intermediates of this crucial process. For polyhalogenated pyridines, the site of oxidative addition determines which halogen is substituted.

Two primary mechanisms for oxidative addition at Pd(0) are considered: a three-centered concerted pathway and a more polar, SNAr-like nucleophilic displacement pathway. chemrxiv.org The preferred mechanism can be influenced by the ligand, the substrate's electronic properties, and the coordination number of the palladium complex. chemrxiv.orgresearchgate.net For pyridine substrates, the high reactivity of C-X bonds adjacent to the nitrogen atom (the C2 and C6 positions) is linked to the stereoelectronic stabilization of a nucleophilic displacement transition state. chemrxiv.org

In a molecule like this compound, DFT models can calculate the activation barriers for palladium insertion at each of the four C-X bonds (C-F, C-Cl, C-Br at C2, and C-Br at C5). Generally, the reactivity order for halogens in these reactions is I > Br > Cl > F. researchgate.net Therefore, oxidative addition is overwhelmingly favored at one of the two C-Br bonds. Calculations consistently show that oxidative addition is favored at positions alpha to the pyridine nitrogen (C2/C6) due to electronic stabilization. nih.gov

Table 1: Theoretical Factors Influencing Oxidative Addition Regioselectivity

| Factor | Influence on Selectivity | Relevant Position in this compound |

|---|---|---|

| Bond Dissociation Energy (BDE) | Lower C-X BDE facilitates cleavage. nih.govacs.org | C-Br bonds have lower BDE than C-Cl or C-F. The C2-Br bond is expected to be weaker than the C5-Br bond due to the influence of the adjacent nitrogen. |

| Distortion-Interaction Model | Selectivity is determined by the energy needed to distort the C-X bond to the transition state geometry and the stabilizing interaction between the heterocycle's LUMO and the PdL2 HOMO. acs.orgresearchgate.net | The C2 position benefits from a strong orbital interaction with the palladium catalyst. |

| Mechanism Pathway | The C2 position can be stabilized through an SNAr-like transition state. chemrxiv.org | The C2-Br bond is electronically activated by the adjacent nitrogen, favoring a lower energy pathway. |

Based on these computational models, the predicted site for the initial palladium-catalyzed cross-coupling reaction on this compound would be the C2-Br bond.

Frontier Molecular Orbital (FMO) theory simplifies reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.com The HOMO represents the molecule's ability to donate electrons (nucleophilicity), while the LUMO indicates its ability to accept electrons (electrophilicity). youtube.com In polyhalogenated pyridines, the distribution and energy of these orbitals are heavily influenced by the number, type, and position of the halogen substituents. researchgate.netrsc.org

Computational analyses reveal how halogenation impacts the electronic properties of the pyridine ring:

Electron Density: The electronegative nitrogen atom and halogen substituents withdraw electron density from the pyridine ring, making it electron-deficient. wikipedia.orgmdpi.com This effect is particularly pronounced at the α- (C2, C6) and γ- (C4) positions. Maps of molecular electrostatic potential (MEP) derived from calculations visually demonstrate these electron-poor regions, which are susceptible to nucleophilic attack. researchgate.netrsc.org

FMOs: For reactions like nucleophilic aromatic substitution, the LUMO of the pyridine derivative is key. The locations of the largest lobes of the LUMO indicate the most electrophilic sites and thus the most likely positions for nucleophilic attack. acs.org In polyhalogenated pyridines, the LUMO coefficients are typically largest at the carbon atoms bearing halogens, particularly at the C2, C4, and C6 positions.

Natural Bond Orbital (NBO) analysis further quantifies the charge distribution and intramolecular charge delocalization, revealing how substitutions affect the strength of the ring bonds. researchgate.netrsc.orgrsc.org For this compound, FMO and electron density calculations would show a highly polarized ring, with the LUMO heavily localized on the ring carbons attached to the halogens, making them the primary sites for reaction.

Computational Elucidation of Electronic and Steric Effects of Halogens on Pyridine Ring Reactivity

The reactivity of a substituted pyridine is a balance of electronic and steric effects imparted by its substituents. Computational methods allow for the separation and quantification of these contributions. mdpi.com

Electronic Effects: Halogens exert a dual electronic influence: they are electronegative and withdraw electron density through the sigma framework (inductive effect, -I), but they can also donate electron density through their lone pairs into the π-system (resonance effect, +R). For halogens, the inductive effect typically dominates, deactivating the ring towards electrophilic substitution and activating it towards nucleophilic substitution. wikipedia.org DFT calculations can quantify these effects by analyzing atomic charges, orbital energies, and reaction barriers. mdpi.com The presence of multiple halogens on this compound makes the ring exceptionally electron-poor and thus highly susceptible to nucleophilic attack.

Steric Effects: The size of the halogen atoms can hinder the approach of reagents to adjacent positions. While fluorine is relatively small, chlorine and bromine are significantly larger. Steric hindrance can influence regioselectivity, particularly in reactions involving bulky reagents or transition states. researchgate.netchemrxiv.org For example, in the halogenation of substituted pyridines, steric interactions between a departing phosphine (B1218219) group and substituents on the pyridine ring were found to be significant in determining reactivity. researchgate.net In the case of this compound, the bromine at C2 and the fluorine at C3 create a sterically crowded environment that could influence the approach of a nucleophile or catalyst to that side of the molecule.

Table 2: Summary of Halogen Effects on Pyridine Reactivity

| Effect | Description | Impact on this compound |

|---|---|---|

| Inductive Effect (-I) | Withdrawal of electron density through the σ-bond. | All four halogens strongly withdraw electron density, making the entire ring highly electrophilic. |

| Resonance Effect (+R) | Donation of lone-pair electron density into the π-system. | This effect is weak for halogens and is overshadowed by the inductive effect. |

| Steric Hindrance | Physical bulk of the substituent impeding reagent approach. | The C2-Br and C3-F groups create steric bulk, potentially directing attack towards the less hindered C4 or C5 positions, depending on the reaction. |

Predicting Regioselectivity in Nucleophilic Substitution and Cross-Coupling Processes

A primary goal of computational studies on polyhalogenated pyridines is to predict the regioselectivity of reactions, guiding synthetic efforts. nih.govresearchgate.net

For nucleophilic aromatic substitution (SNAr) , DFT is used to calculate the relative stabilities of the isomeric σ-complex (Meisenheimer) intermediates that form when a nucleophile attacks the ring. nih.govdiva-portal.org The reaction pathway with the lowest activation energy, corresponding to the most stable intermediate, is predicted to be the major product. The stability of the intermediate is governed by the ability of the substituents to stabilize the negative charge. Electron-withdrawing groups, especially at the ortho and para positions relative to the attack site, are highly stabilizing. In this compound, all positions are activated, but attack is generally favored at C2/C6 and C4. Computational analysis would be needed to determine the precise kinetic product among the C4-Cl, C2-Br, and C5-Br positions.

For palladium-catalyzed cross-coupling , as discussed in section 5.1.1, regioselectivity is typically governed by the kinetics of the oxidative addition step. acs.orgchemrxiv.org Predictive models based on DFT calculations consider factors like C-X bond dissociation energies (BDEs) and FMO interactions. acs.orgnih.gov The consensus from numerous computational studies is that for polyhalogenated pyridines, selectivity is a combination of the inherent strength of the C-X bond and the electronic stabilization provided by the interaction of the pyridine's π* (LUMO) orbital with the palladium catalyst's HOMO. acs.orgresearchgate.net This combination almost always favors initial reaction at a C-X bond at the C2 position if one is available.

Table 3: Computational Models for Predicting Regioselectivity

| Reaction Type | Computational Method | Key Factors Analyzed | Predicted Outcome for this compound |

|---|---|---|---|

| Nucleophilic Aromatic Substitution (SNAr) | Calculation of σ-complex intermediate stability. nih.govdiva-portal.org | Activation energy barriers, charge stabilization by substituents. | Likely favored at C4 or C2, depending on the nucleophile and reaction conditions. C4 is electronically activated by both the nitrogen and adjacent halogens. |

| Palladium-Catalyzed Cross-Coupling | Modeling the oxidative addition transition state. chemrxiv.orgacs.org | C-X Bond Dissociation Energy (BDE), distortion/interaction energies, FMO (HOMO-LUMO) interactions. | Overwhelmingly predicted to occur at the C2-Br bond. |

Synthetic Utility of 2,5 Dibromo 4 Chloro 3 Fluoropyridine As a Versatile Building Block

Role in Divergent Synthesis of Complex Pyridine (B92270) Architectures

The unique substitution pattern of 2,5-dibromo-4-chloro-3-fluoropyridine is ideally suited for the divergent synthesis of intricate pyridine architectures. The different halogens exhibit varied reactivity, which can be exploited to achieve selective functionalization. Typically, the bromine atom at the 5-position is the most reactive in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This allows for the initial introduction of a substituent at this position while leaving the other halogenated sites untouched.

Following the modification at the 5-position, the bromine at the 2-position can be targeted for a second coupling reaction, often under slightly different catalytic conditions. Finally, the less reactive chlorine atom at the 4-position can be substituted, usually requiring more forcing reaction conditions or a different catalyst system. This sequential and selective functionalization strategy enables the synthesis of multi-substituted pyridines with distinct functionalities at the 2, 4, and 5-positions, all originating from a single, readily available starting material. The fluorine atom at the 3-position, while generally less reactive towards substitution, significantly influences the electronic properties of the pyridine ring.

Precursor for Advanced Heterocyclic Systems

The utility of this compound extends beyond the synthesis of substituted pyridines to the construction of more elaborate, fused heterocyclic systems. The halogen atoms serve as handles for annulation reactions, where new rings are fused onto the pyridine core.

For example, a common synthetic route involves an initial cross-coupling reaction to introduce a side chain containing a reactive functional group. This is followed by an intramolecular cyclization reaction, where the side chain reacts with another position on the pyridine ring to form a new, fused ring. Through such strategies, this versatile building block can be converted into a variety of advanced heterocyclic systems, including azaindoles and quinolines. The ability to selectively functionalize the different halogen positions provides precise control over the structure of the resulting fused heterocyclic compound.

Strategies for Developing Libraries of Functionalized Pyridines

The orthogonal reactivity of the carbon-bromine and carbon-chlorine bonds in this compound is a key feature that facilitates the development of libraries of functionalized pyridines. This allows for the systematic and combinatorial introduction of a wide array of substituents.

A typical strategy for library synthesis involves a stepwise approach:

Selective functionalization at the 5-position: Milder reaction conditions are employed for Suzuki or Sonogashira couplings to introduce the first point of diversity.

Functionalization at the 2-position: Slightly more forcing conditions or different catalysts are used to introduce a second diverse functional group.

Functionalization at the 4-position: Harsher reaction conditions, such as those for Buchwald-Hartwig amination, are utilized to install the third element of diversity.

This methodical approach enables the rapid generation of a large number of distinct pyridine analogs from a single precursor, which is highly advantageous for high-throughput screening in drug discovery and materials science.

| Step | Position | Reaction Type | Illustrative Conditions | Outcome |

| 1 | 5-Bromo | Suzuki Coupling | Pd(PPh₃)₄, Na₂CO₃ | Selective substitution at the C5 position. |

| 2 | 2-Bromo | Sonogashira Coupling | Pd(dppf)Cl₂, CuI | Introduction of an alkyne at the C2 position. |

| 3 | 4-Chloro | Buchwald-Hartwig Amination | Pd₂(dba)₃, Xantphos | Amination at the C4 position. |

Applications in Medicinal Chemistry and Materials Science (as scaffolds for synthesis of novel compounds)

The pyridine ring is a common structural motif in a vast number of biologically active compounds and functional materials. nih.gov this compound serves as a valuable scaffold for the synthesis of novel compounds in both medicinal chemistry and materials science. nih.gov The ability to selectively functionalize this scaffold allows for the fine-tuning of molecular properties such as solubility, lipophilicity, and electronic characteristics.

In the field of medicinal chemistry, this building block has been employed in the synthesis of a variety of potential therapeutic agents, including kinase inhibitors and G-protein coupled receptor (GPCR) modulators. The pyridine nitrogen can act as a hydrogen bond acceptor, and the diverse substituents that can be introduced can interact with specific binding pockets in target proteins.

In materials science, the electron-deficient nature of the highly halogenated pyridine ring makes it an attractive component for organic electronic materials. Derivatives of this compound have been incorporated into organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and chemical sensors. The systematic modification of the substituents allows for the precise tuning of the electronic and photophysical properties of the resulting materials.

The synthetic versatility of this compound is particularly beneficial for conducting detailed Structure-Activity Relationship (SAR) studies. researchgate.netnih.govnih.govmdpi.com By systematically varying the substituents at the 2, 4, and 5-positions, researchers can investigate how different functional groups influence the biological activity or material properties of the final compounds.

The stepwise functionalization approach allows for the creation of focused libraries of compounds where one position is varied at a time, while the others remain constant. This systematic diversification is crucial for understanding the specific interactions between a molecule and its biological target or for optimizing the performance of a material. For instance, a library could be synthesized where an aryl group at the 5-position is kept constant, while a variety of amines are introduced at the 4-position to probe the effect of different substituents on the inhibition of a particular kinase. This methodical approach provides clear and interpretable data to guide further optimization efforts.

Future Research Directions in 2,5 Dibromo 4 Chloro 3 Fluoropyridine Chemistry

Development of Novel and Environmentally Sustainable Synthetic Routes

The advancement of synthetic chemistry is increasingly linked to the principles of green chemistry, emphasizing waste reduction, energy efficiency, and the use of less hazardous materials. Future research into 2,5-Dibromo-4-chloro-3-fluoropyridine will likely prioritize the development of more sustainable synthetic pathways.

Current research in the broader field of pyridine (B92270) synthesis highlights several promising avenues. Microwave-assisted organic synthesis, for example, has been shown to reduce reaction times, increase yields, and often allows for the use of greener solvents. nih.gov The application of one-pot, multi-component reactions could also provide a more efficient route to this compound and its derivatives, minimizing the need for isolating intermediates and reducing solvent waste. nih.gov Furthermore, exploring syntheses that utilize water as a solvent and avoid precious metal catalysts represents a significant goal for environmentally benign processes in pyridine chemistry. nih.govacs.org Research into hydrodenitrogenation (HDN) processes at a molecular level could also provide insights into more sustainable methods for creating and modifying pyridine rings. researchgate.net

Table 1: Comparison of Conventional vs. Potential Green Synthetic Approaches for Polyhalogenated Pyridines

| Feature | Conventional Methods | Future Sustainable Methods |

| Energy Source | Conventional heating (oil baths, heating mantles) | Microwave irradiation, ultrasound |

| Solvents | Volatile organic compounds (VOCs) | Water, supercritical fluids, ionic liquids |

| Catalysts | Precious metals (e.g., Palladium) | Base-promoted systems, earth-abundant metal catalysts |

| Efficiency | Multi-step syntheses with intermediate purification | One-pot, multi-component reactions |

| Waste | Significant solvent and reagent waste | Minimized waste streams, recyclable catalysts |

Advancements in Highly Regioselective and Chemoselective Transformations of Polyhalogenated Pyridines

A primary challenge and opportunity in the chemistry of this compound lies in achieving selective functionalization at one of its four halogenated positions. The varying reactivity of C-Br, C-Cl, and C-F bonds allows for programmed, stepwise modifications.

Future research will focus on developing catalysts and reaction conditions that can precisely discriminate between these sites. For instance, palladium-catalyzed cross-coupling reactions can often be tuned to selectively react with C-Br bonds in the presence of C-Cl bonds. The next frontier is to achieve high selectivity between the two non-equivalent bromine atoms at the C2 and C5 positions, which may be influenced by the electronic effects of the adjacent fluorine and chlorine atoms.

The generation of pyridyne intermediates from polyhalogenated pyridines offers a powerful method for regioselective difunctionalization. nih.govnih.gov Studies have shown that substituents can influence the distortion of the aryne intermediate, thereby directing the regioselectivity of nucleophilic attack. nih.gov Applying these concepts to this compound could enable the selective introduction of two new functional groups at adjacent positions. Additionally, methods for selective amination, which can proceed without transition metals, offer a cost-effective and practical way to introduce nitrogen-containing substituents with high regioselectivity. nih.govacs.org

Table 2: Predicted Reactivity and Potential Selective Reactions at Halogenated Sites

| Position | Halogen | C-Halogen Bond Energy (approx. kJ/mol) | Potential Selective Reactions |

| C2, C5 | Bromine | ~280 | Palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig), Lithiation/metal-halogen exchange |

| C4 | Chlorine | ~340 | Nucleophilic Aromatic Substitution (SNAr) under forcing conditions, Nickel-catalyzed couplings |

| C3 | Fluorine | ~460 | SNAr with strong nucleophiles (highly activated system), Directed ortho-metalation |

Integration of Advanced Mechanistic Insights into Synthetic Design

A deeper understanding of reaction mechanisms is crucial for designing more efficient and selective synthetic strategies. The integration of computational chemistry, such as Density Functional Theory (DFT) calculations, with experimental studies is a powerful approach to elucidate the intricate pathways of reactions involving polyhalogenated pyridines.

For this compound, mechanistic studies can help predict the most likely site of reaction under various conditions. For example, computational models can clarify the energetics of different transition states in nucleophilic aromatic substitution or oxidative addition in cross-coupling cycles. researchgate.net Understanding the mechanism of enzyme-catalyzed halogenation can also inspire the design of new biomimetic catalysts that operate under mild conditions with high selectivity. researchgate.netnih.gov Mechanistic investigations into processes like the formation of Zincke imine intermediates for regioselective halogenation or the hydrogenation of substituted pyridines can reveal novel ways to control reactivity. chemrxiv.orgrsc.org By predicting how substituents influence aryne distortion or the stability of intermediates, chemists can rationally design precursors for desired outcomes rather than relying on empirical screening. nih.gov

Expanding the Scope of Derivatization Reactions for Diverse Chemical Applications

The ultimate value of this compound as a building block is determined by the diversity of derivatives it can be converted into. Future work will undoubtedly focus on expanding the portfolio of known transformations. While cross-coupling and amination are established methods, exploring a wider range of reactions is essential.

This includes developing protocols for:

Selective C-H functionalization: Activating the single C-H bond at the C6 position for direct modification.

Perfluoroalkylation: Introducing fluorinated alkyl chains, which are known to modulate the biological and material properties of molecules.

Cyclization Reactions: Using the polyhalogenated core as a scaffold to construct fused heterocyclic systems, which are prevalent in pharmaceuticals and agrochemicals.

Electrophilic and Nucleophilic Substitution: Further exploring reactions that swap the existing halogens for other functional groups like thiols, alkoxides, and cyano groups to create a wide array of intermediates. dtic.milresearchgate.net

By systematically exploring these derivatization pathways, the chemical space accessible from this compound can be significantly broadened, paving the way for its application in drug discovery, materials science, and agrochemistry.

Q & A

Q. What are the optimal synthetic routes for 2,5-Dibromo-4-chloro-3-fluoropyridine, considering regioselectivity challenges?

Synthesizing polyhalogenated pyridines requires precise control over regioselectivity. A stepwise halogenation approach is recommended:

- Bromination first : Use directed ortho-metalation (DoM) with LDA (lithium diisopropylamide) to install bromine at C2 and C5, leveraging pyridine’s inherent electronic bias.

- Chlorination and fluorination : Electrophilic aromatic substitution (EAS) with Cl₂ or N-chlorosuccinimide (NCS) at C4, followed by fluorination via Balz-Schiemann or halogen-exchange reactions.

- Key considerations : Monitor reaction temperatures (<0°C for fluorination to avoid side reactions) and use protecting groups (e.g., trimethylsilyl) for selective functionalization. Confirmation of regiochemistry via NMR and X-ray crystallography is critical .

Q. Which spectroscopic techniques are most effective for characterizing halogen substituents in polyhalogenated pyridines?

- NMR : Directly identifies fluorine environments (chemical shifts: −120 to −140 ppm for aromatic F).

- - HMBC : Resolves coupling between halogens and adjacent carbons, confirming substitution patterns.

- High-resolution mass spectrometry (HRMS) : Validates molecular formula and detects isotopic patterns (e.g., / doublets).

- X-ray crystallography : Resolves steric clashes and validates regiochemistry, especially for isomers .

Q. How can researchers ensure purity and stability of this compound during storage and handling?

- Purification : Use column chromatography (silica gel, hexane/EtOAc gradient) followed by recrystallization in ethanol/water.

- Stability testing : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring.

- Storage : Store under inert gas (argon) in amber vials at −20°C to prevent photolytic dehalogenation or hydrolysis .

Advanced Research Questions

Q. What strategies address conflicting reactivity data in cross-coupling reactions involving this compound?

Conflicts in Suzuki-Miyaura or Ullmann coupling yields often arise from competitive halogen reactivity:

- Kinetic vs. thermodynamic control : C2-Br is more reactive than C5-Br due to steric accessibility. Use Pd(OAc)₂ with SPhos ligand for selective C2 coupling.

- DFT modeling : Calculate Fukui indices to predict electrophilic susceptibility. For example, C5-Br may exhibit lower reactivity due to electron-withdrawing effects from adjacent Cl and F .

- Experimental validation : Perform sequential coupling reactions, isolating intermediates after each step to map reactivity hierarchies.

Q. How do steric and electronic effects of multiple halogen substituents influence the compound’s reactivity in nucleophilic aromatic substitution (SNAr)?

- Electronic effects : The electron-withdrawing nature of Cl and F activates the pyridine ring for SNAr, but Br’s lower electronegativity reduces activation at C2/C5.

- Steric hindrance : C3-F and C4-Cl create a steric barrier, slowing nucleophilic attack at C2/C5. Use bulky nucleophiles (e.g., tert-butylamine) to test steric limits.

- Methodology : Combine Hammett σ constants to quantify electronic effects and molecular dynamics (MD) simulations to model steric interactions .

Q. What computational methods predict the impact of halogen positioning on the compound’s supramolecular interactions in crystal structures?

- Hirshfeld surface analysis : Maps halogen-bonding preferences (C–Br⋯N vs. C–Cl⋯F).

- Docking studies : Use AutoDock Vina to simulate interactions with biological targets (e.g., enzyme active sites).

- Crystal packing prediction : Tools like Mercury (CCDC) analyze π-stacking and halogen-halogen contacts. For example, C5-Br may form stronger XB (halogen bonds) than C2-Br due to rotational freedom .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。